molecular formula C5H7N5S B1283633 3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 3176-52-1

3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B1283633
CAS No.: 3176-52-1
M. Wt: 169.21 g/mol
InChI Key: IAPPTBCWQNIGLT-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system . Additionally, this compound interacts with protein tyrosine phosphatase 1B, which is involved in regulating insulin signaling and glucose homeostasis . These interactions highlight the compound’s potential in modulating biochemical pathways related to neurological and metabolic functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt DNA replication processes, thereby inhibiting the proliferation of bacterial and cancer cells . Furthermore, it has shown potential in modulating inflammatory responses by affecting the expression of pro-inflammatory cytokines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibitory effect on acetylcholinesterase is achieved through binding to the enzyme’s active site, preventing the breakdown of acetylcholine . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various xenobiotics . The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its potential to alter the balance of key metabolic intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution patterns have been studied using various imaging techniques, highlighting its accumulation in specific tissues such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, influencing its overall efficacy .

Chemical Reactions Analysis

3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share a similar core structure but differ in their specific substituents and biological activities, highlighting the versatility and potential of the triazolothiadiazole scaffold .

Properties

IUPAC Name

3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5S/c1-2-3-7-8-5-10(3)9-4(6)11-5/h2H2,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPPTBCWQNIGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401207910
Record name 3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3176-52-1
Record name 3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3176-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401207910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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